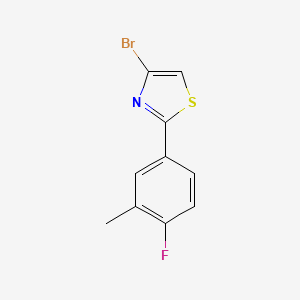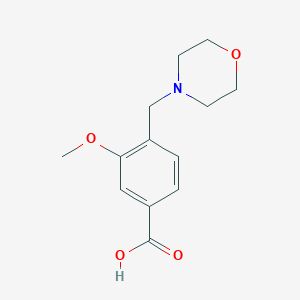
3-Methoxy-4-(morpholinomethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-(morpholinomethyl)benzoic acid: is an organic compound with a complex structure that includes a methoxy group, a morpholinomethyl group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(morpholinomethyl)benzoic acid typically involves multiple steps:
Starting Material: The synthesis often begins with 3-methoxybenzoic acid.
Morpholine Addition: The formylated intermediate is then reacted with morpholine in the presence of a catalyst such as p-toluenesulfonic acid to form the morpholinomethyl derivative.
Oxidation: The final step involves oxidation to convert the intermediate to the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinomethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoic acid moiety, potentially forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-Methoxy-4-(morpholinomethyl)benzoic acid can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations.
Biology
The compound may be explored for its potential biological activity. The presence of the morpholine ring, in particular, is of interest in medicinal chemistry for the development of pharmaceuticals.
Medicine
Potential applications in drug development include its use as a scaffold for designing new therapeutic agents. The compound’s structure allows for modifications that can enhance biological activity and selectivity.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 3-Methoxy-4-(morpholinomethyl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The morpholine ring can enhance binding affinity and selectivity, while the benzoic acid moiety can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxybenzoic acid: Lacks the morpholinomethyl group, making it less versatile in terms of chemical reactivity.
4-Morpholinomethylbenzoic acid: Lacks the methoxy group, which can affect its solubility and reactivity.
3-Hydroxy-4-methoxybenzoic acid: Contains a hydroxy group instead of a morpholinomethyl group, leading to different chemical properties.
Uniqueness
3-Methoxy-4-(morpholinomethyl)benzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
3-methoxy-4-(morpholin-4-ylmethyl)benzoic acid |
InChI |
InChI=1S/C13H17NO4/c1-17-12-8-10(13(15)16)2-3-11(12)9-14-4-6-18-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16) |
Clé InChI |
ZYWNCIXYPDSTMI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)O)CN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


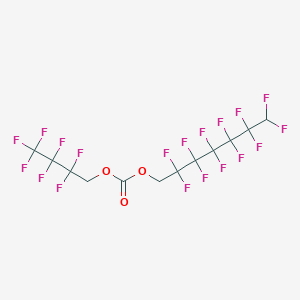

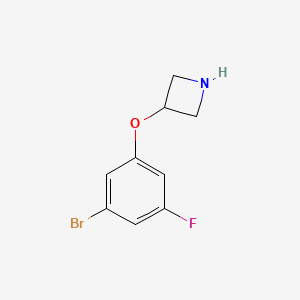
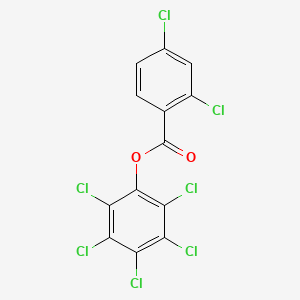

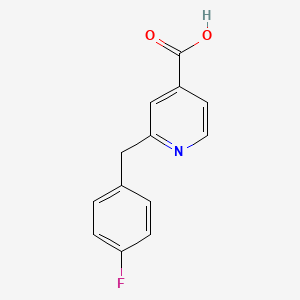
![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)

![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)

![Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)
![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)
